MK-2206
Overview
Description
MK-2206 is a highly selective allosteric inhibitor of Akt1,2,3 . It is reported to inhibit the proliferation of cancer cell lines when used synergistically with cytotoxic agents such as erlotinib or lapatinib and significantly enhances cell apoptosis . It also prevents the translocation of Akt to membranes .
Molecular Structure Analysis
The molecular formula of MK-2206 is C25H21N5O . The exact binding mode and the molecular interactions of MK-2206 with human AKT isoforms have been investigated using molecular docking and (un)binding simulation analyses .Chemical Reactions Analysis
MK-2206 has demonstrated synergism with anticancer agents . This phase 1 study assessed the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), pharmacokinetics (PK), and efficacy of MK-2206 in combination with cytotoxic and targeted therapies .Physical And Chemical Properties Analysis
The molecular weight of MK-2206 is 407.48 . It is soluble in DMSO at 12 mg/mL .Scientific Research Applications
Inhibition of AKT Signaling in Various Cancers
MK-2206, an allosteric inhibitor of AKT, shows significant potential in the inhibition of AKT signaling pathways across various types of cancers. It has been studied in contexts such as advanced solid tumors, ovarian cancer, castration-resistant prostate cancer, and nasopharyngeal cancer. These studies reveal MK-2206's capacity to inhibit AKT signaling and cell-cycle progression, while increasing apoptosis in a dose-dependent manner, especially in cell lines with PTEN or PIK3CA mutations. Its efficacy in monotherapy and combination with other treatments has been explored, demonstrating potential for enhanced therapeutic strategies in cancer treatment (Yap et al., 2014), (Hirai et al., 2010), (Sangai et al., 2012), (Zhao et al., 2014).
Insights into Molecular Interactions and Binding Mechanisms
Research has delved into the binding mechanisms and molecular interactions of MK-2206 with human AKT isoforms. This includes studies on the binding mode, hydrophobic interactions, and the impact of different AKT isoforms on MK-2206's efficacy. Understanding these interactions is crucial for the development of more effective drugs targeting the AKT pathway in cancer treatment (Rehan et al., 2014).
Combination Therapy for Enhanced Antitumor Effect
Several studies highlight the synergistic effects of MK-2206 when combined with other therapeutic agents, such as etoposide, rapamycin, and standard chemotherapeutic agents like carboplatinum and paclitaxel. These combinations have shown to result in significant decreases in tumor growth and increases in survival rates in various cancer models, suggesting that MK-2206 could be a valuable component in combination therapy regimens (Li et al., 2012), (Choi et al., 2014), (Almhanna et al., 2013).
Impact on Specific Cancer Types
MK-2206 has been studied in the context of specific cancer types, including breast cancer, renal cell carcinoma, and colorectal cancer. These studies provide insights into how MK-2206 affects tumor growth, cell death mechanisms, and potential strategies for patient enrichment in clinical trials. They also examine the drug's pharmacokinetics, pharmacodynamics, and tolerability, offering valuable information for its potential clinical application in these specific cancer contexts (Ma et al., 2016), (Jonasch et al., 2017), (Agarwal et al., 2014).
Safety And Hazards
Future Directions
MK-2206 plus endocrine treatments were tolerable . MK-2206 in combination with anastrozole is being further evaluated in a phase II neoadjuvant trial for newly diagnosed ER+ HER2- breast cancer . Despite the preclinical activity of MK-2206, this inhibitor has insufficient clinical antileukemia activity when given alone at tolerated doses, and alternative approaches to block AKT signaling should be explored .
properties
IUPAC Name |
8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O/c26-25(12-4-13-25)18-9-7-17(8-10-18)22-19(16-5-2-1-3-6-16)15-20-21(27-22)11-14-30-23(20)28-29-24(30)31/h1-3,5-11,14-15H,4,12-13,26H2,(H,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDXWLCXEDXJGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=N3)C=CN5C4=NNC5=O)C6=CC=CC=C6)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048948 | |
Record name | MK-2206 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
MK-2206 | |
CAS RN |
1032349-93-1, 1032350-13-2 | |
Record name | 8-[4-(1-Aminocyclobutyl)phenyl]-9-phenyl-1,2,4-triazolo[3,4-f][1,6]naphthyridin-3(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1032349-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MK 2206 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032349931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-2206 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16828 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MK-2206 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MK-2206 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51HZG6MP1K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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